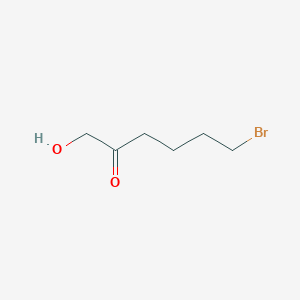

6-Bromo-1-hydroxy-2-hexanone

Beschreibung

Nomenclature and Structural Classification within Halo- and Hydroxyketones

IUPAC and Common Synonyms for Analogous Structures

The structural features of 6-Bromo-1-hydroxy-2-hexanone can be better understood by examining its simpler analogs. These related compounds, which share some of its functional groups, provide insight into the chemical behavior and naming conventions of this class of molecules. Key analogs include 6-bromo-2-hexanone and 1-hydroxy-2-hexanone.

6-Bromo-2-hexanone is a related haloketone that lacks the hydroxyl group. Its common synonyms include 1-bromo-5-hexanone and 5-oxohexyl bromide. lookchem.comscbt.compharmaffiliates.com This compound is noted for its utility in organic synthesis. lookchem.compharmaffiliates.com

1-Hydroxy-2-hexanone is an α-hydroxyketone that lacks the bromine atom. nih.gov α-hydroxy ketones are an important structural motif found in natural products and are valuable precursors in fine chemical synthesis. rsc.orgresearchgate.net

Other related structures include α-haloketones, which are compounds with a halogen atom on the carbon adjacent to the carbonyl group. wikipedia.org These are known to be potent alkylating agents and are widely used as intermediates in the synthesis of heterocycles. wikipedia.orgnih.gov

The following table summarizes the nomenclature and key properties of these analogous structures.

| Compound Name | IUPAC Name | Common Synonyms | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-2-hexanone | 6-Bromohexan-2-one | 1-Bromo-5-hexanone, 5-Oxohexyl Bromide scbt.compharmaffiliates.com | C₆H₁₁BrO scbt.com | 179.05 scbt.com |

| 1-Hydroxy-2-hexanone | 1-Hydroxyhexan-2-one | Hexonol nih.gov | C₆H₁₂O₂ nih.gov | 116.16 nih.gov |

| Chloroacetone | 1-Chloro-2-propanone | - | C₃H₅ClO | 92.52 |

| Phenacyl bromide | 2-Bromo-1-phenylethanone | α-Bromoacetophenone | C₈H₇BrO | 199.05 |

This table presents data for analogous compounds to provide context for the structure of this compound.

Contextual Significance as a Synthetic Intermediate

The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate. The presence of three different functional groups on a flexible six-carbon chain allows for a wide array of chemical transformations. Chemists can selectively target the primary alcohol, the ketone, or the alkyl bromide, or utilize them in multi-step cascade reactions. This versatility makes it a valuable precursor for creating more elaborate molecules. Bromination, in general, is a crucial transformation in organic synthesis, and bromo-organic compounds are used in various reactions like cyclization, substitution, and rearrangement. sci-hub.se

Role in Building Block Synthesis

As a building block, this compound provides a pre-functionalized six-carbon unit that can be incorporated into larger molecular structures. One documented synthesis of this compound involves the reaction of 5-bromopentanoyl chloride with tris-trimethylsilyloxyethylene in the presence of a Lewis acid catalyst like stannic tetrachloride. prepchem.com This method highlights its assembly from smaller, functionalized precursors.

The individual functional groups dictate its role as a building block:

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester formation.

The ketone can undergo nucleophilic addition, reduction to a secondary alcohol, or participate in condensation reactions.

The terminal bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

For instance, the related compound 6-bromo-1-hexanol is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. nbinno.com Similarly, 6-Chloro-2-hexanone, a chloro-analog, is a key intermediate in the production of theophylline derivatives and other pharmaceutical compounds. lookchem.com This suggests that this compound would be an equally, if not more, versatile building block due to its additional hydroxyl functionality.

Precursor to Complex Organic Scaffolds

The true synthetic power of this compound lies in its potential as a precursor to complex organic scaffolds, particularly heterocyclic compounds. The strategic positioning of its functional groups allows for intramolecular reactions, leading to the formation of cyclic structures.

For example, α-haloketones are well-known precursors for a vast number of heterocyclic systems through reactions with nucleophiles. nih.gov While this compound is a γ-bromoketone, the principles of using bifunctional molecules for heterocycle synthesis apply. Depending on the reaction conditions and reagents, it could be envisioned as a precursor to various cyclic ethers, lactones, or nitrogen-containing heterocycles. For instance, intramolecular nucleophilic attack from an in-situ formed alkoxide (from the hydroxyl group) onto the carbon bearing the bromine could lead to the formation of a substituted tetrahydropyran ring, a common core in many natural products. acs.org

Furthermore, its role as a precursor can be seen in the synthesis of complex molecules where multiple functional groups are required. The ability to sequentially or selectively react the bromo, hydroxyl, and keto groups makes it an ideal starting material for constructing substituted carbocyclic and heterocyclic systems that are central to medicinal chemistry and materials science. acs.orgjmchemsci.com

Eigenschaften

Molekularformel |

C6H11BrO2 |

|---|---|

Molekulargewicht |

195.05 g/mol |

IUPAC-Name |

6-bromo-1-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H11BrO2/c7-4-2-1-3-6(9)5-8/h8H,1-5H2 |

InChI-Schlüssel |

RPFZSKHLVSVCGR-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCBr)CC(=O)CO |

Herkunft des Produkts |

United States |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1-hydroxy-2-hexanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 6-bromohexanoyl chloride and substituted phenols in the presence of AlCl₃ as a catalyst, with methylene chloride as the solvent at 25°C . Key variables include stoichiometric ratios (e.g., AlCl₃:catalyst ratio) and reaction time. For example, derivatives like 6-Bromo-1-(3-chloro-4-hydroxyphenyl)-1-hexanone are obtained with a melting point of 104–106°C under these conditions . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound and its derivatives?

- Methodological Answer : Combine analytical techniques:

- NMR : Confirm substitution patterns (e.g., aromatic protons in hydroxy-phenyl derivatives) and bromine integration .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₁₂H₁₄BrClO₂, mol. wt. 305.60) .

- HPLC : Assess purity (>95% by HLC methods for related brominated compounds) .

Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral data .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in inert, anhydrous conditions (argon/vacuum) at 2–8°C to prevent hydrolysis of the bromoalkyl chain. Avoid exposure to light, which may degrade the ketone moiety. Stability tests under varying pH and temperature should precede long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.